molecular formula C8H10BrNO2S B10968955 4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide

4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide

Cat. No.: B10968955
M. Wt: 264.14 g/mol
InChI Key: UEGKPDPZRRODGF-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the lithiation of thiophene, followed by bromination and subsequent reaction with 2-methoxyethylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination and amide formation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific biological activity being studied .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

4-bromo-N-(2-methoxyethyl)thiophene-2-carboxamide

InChI

InChI=1S/C8H10BrNO2S/c1-12-3-2-10-8(11)7-4-6(9)5-13-7/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

UEGKPDPZRRODGF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=CS1)Br

Origin of Product

United States

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